molecular formula C11H10N2O B2364080 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde CAS No. 1249801-25-9

4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde

Cat. No. B2364080
M. Wt: 186.214
InChI Key: OTCAGVCPNNZKRU-UHFFFAOYSA-N
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Description

“4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is a heterocyclic building block used in chemical synthesis .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Chemical Reactions Analysis

Imidazole-containing compounds have been used as synthons in the development of new drugs . They show a broad range of chemical and biological properties . For example, 2-Mercaptobenzimidazole has been reported for their wide range of pharmacological and clinical applications .

Scientific Research Applications

Sensing Applications

The compound 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde and its derivatives have been utilized in sensing applications. For instance, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives due to their characteristic sharp emission bands. These complexes demonstrate potential as fluorescence sensors for various chemicals, including benzaldehyde and its derivatives (Shi et al., 2015).

Synthesis of Compounds

Biological and Medicinal Applications

The compound and its derivatives have found applications in biological and medicinal fields. For example, benzimidazole nucleus containing 4-oxo-thiazolidine derivatives were synthesized and showed antimicrobial activity against various bacteria and fungi (Desai et al., 2011). In another study, 4-substituted-imidazolidines derived from this compound were synthesized and evaluated for their antibacterial and antifungal actions, revealing promising results (Khan et al., 2012).

Catalysis and Chemical Transformations

The compound has been utilized in catalysis and chemical transformations. N-heterocyclic carbenes, including imidazol-2-ylidenes derived from 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde, have been shown to be efficient catalysts in transesterification between esters and alcohols, indicating its role in facilitating complex chemical reactions (Grasa et al., 2002; Grasa et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, “4-(1H-Imidazol-1-yl)benzoic acid”, suggests that it is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-imidazol-1-yl-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-6-10(7-14)2-3-11(9)13-5-4-12-8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCAGVCPNNZKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde

CAS RN

1249801-25-9
Record name 4-(1H-imidazol-1-yl)-3-methylbenzaldehyde
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